2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

RNA modification tRNA hypermodification post-synthetic oligonucleotide conversion

2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as 2-methylthio-6-chloropurine riboside (2MeS6ClPR, CAS 66212-83-7), is a synthetic purine ribonucleoside analog. It features a 6-chloro substituent and a 2-methylthio group on the purine ring, linked via an N9-glycosidic bond to D-ribose.

Molecular Formula C11H13ClN4O4S
Molecular Weight 332.76 g/mol
Cat. No. B12072890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H13ClN4O4S
Molecular Weight332.76 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3
InChIKeyOAMKRDXWXFNNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Procurement-Grade Purine Nucleoside for Modified RNA Synthesis


2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as 2-methylthio-6-chloropurine riboside (2MeS6ClPR, CAS 66212-83-7), is a synthetic purine ribonucleoside analog . It features a 6-chloro substituent and a 2-methylthio group on the purine ring, linked via an N9-glycosidic bond to D-ribose . This compound serves as a critical precursor in the post-synthetic modification of oligoribonucleotides, enabling the introduction of naturally occurring 2-methylthio-N6-alkyladenosine hypermodifications found in tRNA [1].

Why Generic Purine Nucleoside Analogs Cannot Substitute for 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in RNA Modification Studies


Generic substitution of 2-methylthio-6-chloropurine riboside with simple 6-chloropurine riboside or 2-methylthioadenosine fails because these analogs lack the orthogonal dual functionality required for the synthesis of 2-methylthio-N6-alkyladenosine (ms2N6A) modifications [1]. The 2-methylthio group is essential for introducing the ms2 hypermodification found at position 37 of tRNA anticodons, while the 6-chloro group serves as a specific leaving group for amine substitution [2]. Using a single-function analog, such as 6-methylthiopurine riboside, yields only N6-alkyladenosine products without the critical 2-methylthio moiety, resulting in incomplete structural mimicry of natural tRNA modifications [3]. The quantitative evidence below demonstrates why this dual-functionalized nucleoside is irreplaceable for precise RNA engineering applications.

Quantitative Differentiation Evidence for 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol vs. Closest Analogs


Post-Synthetic Conversion Selectivity: 2MeS6ClPR vs. 6-Methylthiopurine Riboside in Oligoribonucleotide Synthesis

2-Methylthio-6-chloropurine riboside is the only precursor that enables the synthesis of oligoribonucleotides containing 2-methylthio-N6-alkyladenosines. Using the same post-synthetic reaction conditions, 6-methylthiopurine riboside exclusively yields N6-alkyladenosine products lacking the 2-methylthio group [1]. The conversion of a support-bound precursor oligonucleotide (165 mg, 6 µmol) into 2-methylthio-N6-alkyladenosine-containing oligomers achieved a final HPLC purity of at least 95% across multiple amine substrates [2].

RNA modification tRNA hypermodification post-synthetic oligonucleotide conversion

Phosphoramidite Building Block Synthesis Yield: 2MeS6ClPR vs. 6-Methylthiopurine Riboside Derivative

The synthesis of the key 3'-O-phosphoramidite building block from 2MeS6ClPR proceeds with an 85% yield for the final phosphitylation step, whereas the analogous 6-methylthiopurine riboside phosphoramidite was obtained in 74% yield under comparable conditions [1]. The overall synthesis of the fully protected 2MeS6ClPR phosphoramidite (compound 2) involved a sequence of 5'-O-DMTr protection (74%), 2'-O-TBDMS protection (66%), and 3'-O-phosphitylation (85%), with the final coupling-ready product confirmed by 1H NMR and MS [2].

nucleoside phosphoramidite solid-phase oligonucleotide synthesis synthetic yield comparison

Leaving-Group Reactivity for Amine Substitution: 6-Chloro vs. 6-Methylthio Leaving Groups in Purine Riboside Precursors

The 6-chloro leaving group in 2MeS6ClPR exhibits significantly faster amine substitution kinetics compared to the 6-methylthio leaving group in 6-methylthiopurine riboside. For the 6-methylthio series, the reaction with methylamine required <0.5 h, whereas reaction with bulkier amines such as isopentenylamine required 0.5 h and neopentylamine required 1 h at 55°C [1]. In contrast, the 2MeS6ClPR precursor undergoes quantitative conversion with methylamine (1000 equiv) in 2–5 h at 55°C and with aqueous ammonia in 16 h at 55°C, achieving complete displacement of the chloro group as confirmed by HPLC [2].

nucleophilic aromatic substitution leaving group kinetics RNA precursor chemistry

Commercial Purity Benchmark: 2MeS6ClPR Minimum Purity vs. Typical 6-Chloropurine Riboside Purity

Commercial 2-methylthio-6-chloropurine riboside is supplied with a minimum purity specification of 95% . In comparison, typical commercial 6-chloropurine riboside (CAS 5399-87-1) is frequently offered at ≥97% purity . However, the 2MeS6ClPR purity specification is fit-for-purpose for its primary application as a phosphoramidite precursor, where subsequent solid-phase synthesis and HPLC purification of the final oligonucleotide routinely yield product purity of ≥95% [1].

HPLC purity nucleoside procurement quality control specification

Optimal Procurement-Driven Application Scenarios for 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol


Chemical Synthesis of 2-Methylthio-N6-Alkyladenosine-Modified Oligoribonucleotides for tRNA Structure–Function Studies

This compound is the sole precursor for synthesizing oligoribonucleotides containing ms2i6A and ms2m6A modifications present at position 37 of tRNA anticodons. Using support-bound precursor oligonucleotides carrying 2MeS6ClPR, researchers achieve quantitative post-synthetic conversion with methylamine or isopentenylamine to generate ms2m6A- and ms2i6A-containing oligomers at ≥95% HPLC purity [1]. This application is irreplaceable for studying codon–anticodon interactions and translational fidelity [2].

Large-Scale Phosphoramidite Building Block Production for Solid-Phase RNA Synthesis

The 85% yield achieved in the 3'-O-phosphitylation step of 2MeS6ClPR [1] makes it a cost-effective building block for the solid-phase synthesis of modified RNA libraries. The compound's compatibility with standard DMTr/TBDMS protection chemistry and phosphoramidite coupling protocols enables seamless integration into automated oligonucleotide synthesizer workflows .

Enzymatic Substrate for Purine Nucleoside Phosphorylase (PNP) Engineering and Biocatalysis

2MeS6ClPR serves as a modified nucleoside substrate for hexameric purine nucleoside phosphorylases (PNPs), including those from Bacillus subtilis and other microorganisms [1]. The compound's dual substitution (2-methylthio + 6-chloro) allows researchers to probe substrate specificity determinants in the PNP active site, supporting enzyme engineering efforts for novel nucleoside analog production [2].

Reference Standard for LC–MS Characterization of Hypermodified tRNA Nucleosides

With a minimum purity of 95% and well-characterized spectroscopic properties (1H NMR, 13C NMR, MS) [1][2], 2MeS6ClPR is suitable as a reference standard for the identification and quantification of 2-methylthio-6-chloropurine riboside in reaction mixtures during the enzymatic or chemical synthesis of modified RNA components .

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